1-(Phenylsulfonyl)-4-(1-piperazinyl)-1h-indole
Description
1-(Phenylsulfonyl)-4-(1-piperazinyl)-1H-indole is a structurally optimized indole derivative recognized for its multi-target-directed ligand (MTDL) properties. It exhibits potent antagonism toward the 5-HT6 receptor (Ki = 2–39 nM), cholinesterase (AChE and BuChE) inhibition (IC50 = 1–46 nM), and anti-aggregation activity against amyloid-β (Aβ) and tau proteins (30–61% inhibition at 10 µM) . These attributes position it as a promising candidate for treating neurodegenerative disorders like Alzheimer’s disease, where simultaneous modulation of neurotransmission, protein aggregation, and enzymatic dysregulation is critical .
Properties
CAS No. |
412049-71-9 |
|---|---|
Molecular Formula |
C18H19N3O2S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-piperazin-1-ylindole |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,15-5-2-1-3-6-15)21-12-9-16-17(7-4-8-18(16)21)20-13-10-19-11-14-20/h1-9,12,19H,10-11,13-14H2 |
InChI Key |
OPAMDWUUNKYGOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2C=CN3S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
1-(Phenylsulfonyl)-4-(1-piperazinyl)-1H-indole is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a phenylsulfonyl group attached to an indole moiety with a piperazine ring, which contributes to its biological activity. The structural formula can be represented as follows:
1. Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
Research indicates that this compound exhibits potent inhibitory activity against AKR1C3, an enzyme involved in steroid metabolism. This inhibition has implications for treating conditions such as endometriosis and polycystic ovary syndrome (PCOS) . The compound's ability to modulate steroid hormone levels positions it as a candidate for addressing gynecological disorders.
2. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines by disrupting tubulin polymerization, leading to G2/M phase cell cycle arrest . The structure-activity relationship (SAR) studies reveal that modifications to the indole structure enhance its cytotoxicity against cancer cells, indicating a promising avenue for further drug development .
Table 1: Biological Activities of this compound
| Activity | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| AKR1C3 Inhibition | Not specified | N/A | Enzyme inhibition |
| Tubulin Polymerization Inhibition | 5.0 | Huh7 hepatocellular carcinoma | Induces apoptosis via cell cycle arrest |
| Cytotoxicity | Varies | Various cancer cell lines | Disruption of microtubule dynamics |
Case Study 1: Anticancer Efficacy
A study conducted on Huh7 cells demonstrated that the compound not only inhibited tubulin polymerization but also led to significant apoptotic cell death, highlighting its potential as a therapeutic agent in cancer treatment . The molecular docking studies suggested that the compound forms stable interactions with key residues in the colchicine-binding site of tubulin, reinforcing its role as a tubulin-targeting agent.
Case Study 2: Neurological Implications
Another line of research has focused on the compound's antagonistic effects on the 5-HT6 receptor, which is implicated in cognitive functions. The derivatives of this compound showed promising binding affinities and improved bioavailability, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Scientific Research Applications
Cognitive Enhancement
Research indicates that 1-(Phenylsulfonyl)-4-(1-piperazinyl)-1H-indole acts as an antagonist of the serotonin type 6 receptor (5-HT6R). This receptor is associated with cognitive functions such as memory and learning. Studies have shown that derivatives of this compound can enhance cognitive performance in animal models, suggesting its potential application in treating conditions like Alzheimer's disease.
Anti-Aggregation Properties
The compound has demonstrated anti-aggregation effects against amyloid-beta and tau proteins, which are critical in the pathology of Alzheimer's disease. This dual action—blocking serotonin receptors while also preventing protein aggregation—makes it a promising candidate for further development in neurodegenerative disease therapies.
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Cognitive Function : In a controlled study involving rodents, administration of this compound resulted in significant improvements in memory tasks compared to control groups, indicating its potential as a cognitive enhancer.
- Amyloid-Beta Interaction : Another study highlighted the compound's ability to inhibit amyloid-beta aggregation, which is crucial for developing treatments for Alzheimer’s disease. The findings suggested that modifications to the compound could enhance its binding affinity to amyloid-beta.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Structural Analogues with Modified Substituents
Several indole-based analogues have been synthesized to explore structure-activity relationships (SAR). Key examples include:
Key Insight : The phenylsulfonyl-piperazinyl-indole core is critical for 5-HT6R binding, while modifications to the indole’s 4-position (e.g., boronate or bromoimidazole groups) alter secondary target engagement (e.g., BACE1 inhibition) .
Tacrine Hybrid Derivatives
Hybridization with tacrine, a known AChE inhibitor, enhances cholinesterase inhibition but introduces variability in BACE1 activity:
- Tacrine-Parent Hybrids : Demonstrated IC50 values for AChE (1–46 nM) and BuChE (8–21 nM), comparable to tacrine alone. However, BACE1 inhibition varied widely (30–67% at 50 mM), depending on linker length and substituents .
- N-Benzylamine/Piperidine Derivatives : Lower BACE1 inhibition (e.g., 30% at 50 mM) compared to tacrine hybrids, emphasizing the superiority of the phenylsulfonyl-piperazinyl-indole fragment in multi-target potency .
Difluoromethylated Derivatives
Difluoromethylation at strategic positions improves metabolic stability and 5-HT6R antagonism:
- Compound 7 (Difluoromethyl variant): Achieved Ki = 2 nM for 5-HT6R, outperforming the parent compound (Ki = 2–39 nM). Enhanced blood-brain barrier penetration and reduced off-target effects were also noted .
- SAR Trend : Fluorine substitution enhances electronegativity, strengthening receptor-ligand interactions and pharmacokinetic properties .
Comparison with Non-Indole Scaffolds
Chalcone Derivatives
While structurally distinct, chalcones provide insights into substituent effects:
- Cardamonin (Non-piperazine chalcone): Highest activity (IC50 = 4.35 µM) due to hydroxyl groups at ortho/para positions on ring A.
- Piperazine-Substituted Chalcones : Lower potency (IC50 >4.7 µM), contrasting with the phenylsulfonyl-piperazinyl-indole’s efficacy. This highlights the indole scaffold’s unique capacity to accommodate bulky substituents without losing activity .
Preparation Methods
Cyclization of 4-Piperazinyl-Substituted Hydrazines
In one approach, 4-piperazinylacetophenone is reacted with phenylhydrazine in refluxing acetic acid to yield 4-(1-piperazinyl)-1H-indole. Subsequent sulfonation at the indole nitrogen is achieved using phenylsulfonyl chloride in dichloromethane with triethylamine as a base, achieving yields of 68–72%. However, competing N-sulfonation at the piperazine nitrogen necessitates careful stoichiometric control.
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions enable direct functionalization of pre-formed indoles. The Suzuki-Miyaura coupling is particularly effective for introducing aryl groups at the indole’s 2-position, though modifications are required for 4-piperazinyl derivatives.
Suzuki-Miyaura Coupling of Boronic Acids
Indole boronic acid intermediates, such as 4-(1-piperazinyl)-1H-indole-2-boronic acid, are coupled with phenylsulfonyl electrophiles. Using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture, this method achieves 65–70% yields. A critical limitation is the instability of the boronic acid under strongly basic conditions, necessitating low-temperature protocols.
| Method | Coupling Partners | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Indole boronic acid + PhSO₂-X | Pd(PPh₃)₄/Na₂CO₃ | 65–70 | |
| Buchwald-Hartwig | 4-Bromoindole + Piperazine | Pd₂(dba)₃/Xantphos | 58–63 |
Reductive Cyclization of Nitro Styrenes
Reductive cyclization offers a single-step route to construct both the indole and piperazine rings. Nitrostyrene precursors, such as 1-(phenylsulfonyl)-4-nitro-2-vinylbenzene, are treated with piperazine under hydrogenation conditions.
Catalytic Hydrogenation
Using 10% Pd/C in ethanol at 50 psi H₂, nitro groups are reduced to amines, triggering cyclization to form the indole-piperazine core. This method achieves 85–90% yields but requires high-pressure equipment. Side reactions, such as over-reduction of the sulfonyl group, are mitigated by optimizing H₂ partial pressure.
Stepwise Alkylation and Sulfonation
A modular approach involves sequential alkylation of piperazine followed by indole sulfonation. This method is favored for its scalability and compatibility with protecting groups.
Tosylation-Alkylation Protocol
- Piperazine Alkylation : 4-(1H-Indol-3-yl)butanol is tosylated using tosyl chloride in pyridine, yielding the corresponding tosylate (92% efficiency). Reaction with tert-butyl piperazine-1-carboxylate in 2-propanol at reflux installs the piperazine moiety (69% yield).
- Deprotection and Sulfonation : Acidic cleavage of the tert-butoxycarbonyl (Boc) group with HCl/dioxane liberates the free piperazine. Subsequent treatment with phenylsulfonyl chloride in CH₂Cl₂ at 0°C affords the title compound in 94% isolated yield.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Tosylation | TsCl, Pyridine, 0°C → RT | 92 | >99 |
| Alkylation | Boc-piperazine, Δ, 12 h | 69 | 98 |
| Deprotection | 4M HCl/dioxane, 2 h | Quantitative | – |
| Sulfonation | PhSO₂Cl, Et₃N, CH₂Cl₂ | 94 | 97 |
Comparative Analysis of Synthetic Routes
The optimal method depends on scalability, cost, and regiochemical requirements:
- Fischer Indole Synthesis : Suitable for small-scale research but limited by low yields in sulfonation steps.
- Reductive Cyclization : High yielding but requires specialized hydrogenation equipment.
- Stepwise Alkylation : Most scalable (52% overall yield), with excellent purity profiles.
Critical challenges include:
- Piperazine Reactivity : The secondary amine in piperazine competes for sulfonation, necessitating protective groups.
- Indole N-H Acidity : The indole nitrogen’s low acidity (pKa ≈ 17) requires strong bases like LDA for deprotonation during sulfonation.
Q & A
Q. What are the established synthetic routes for 1-(Phenylsulfonyl)-4-(1-piperazinyl)-1H-indole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves functionalizing the indole core with sulfonyl and piperazinyl groups. A representative approach (adapted from similar compounds) includes:
- Step 1: Tosylation of indole using tosyl chloride in pyridine at 0°C, followed by neutralization and extraction .
- Step 2: Piperazine introduction via nucleophilic substitution or coupling reactions under reflux conditions.
Key Factors: - Temperature control during tosylation (0°C to room temperature) minimizes side reactions.
- Solvent choice (e.g., acetonitrile for crystallization) affects purity and yield .
- Stoichiometric ratios of reagents (e.g., indole:tosyl chloride) are critical; excess sulfonylating agents can lead to di-substitution.
Q. How is structural confirmation of this compound achieved?
Methodological Answer: Combined spectroscopic and crystallographic methods are essential:
- NMR: ¹H and ¹³C NMR identify proton environments (e.g., NH signals at δ ~10.8 ppm for indole, aromatic protons at δ 6.6–7.8 ppm) and confirm sulfonyl/piperazinyl group integration .
- X-ray Diffraction: Single-crystal analysis resolves bond lengths (e.g., C–S bond ~1.76 Å in sulfonyl groups) and dihedral angles between aromatic systems .
- ESI-MS: Detects molecular ions and fragmentation patterns (e.g., loss of sulfonyl groups at m/z 195) .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer: Initial screens focus on receptor binding and enzyme inhibition:
- Kinase Inhibition Assays: Use ADP-Glo™ kinase assays to measure ATP consumption in the presence of kinases like PI3K or MAPK .
- Cytotoxicity Profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM for 48 hours .
- Receptor Binding Studies: Radioligand displacement assays (e.g., 5-HT receptors) with IC₅₀ calculations using nonlinear regression .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?
Methodological Answer: Contradictions often arise from tautomerism or dynamic effects:
- Variable Temperature NMR: Conduct experiments at 25°C and −40°C to identify exchange broadening or shifting peaks caused by tautomeric equilibria .
- DFT Calculations: Compare experimental ¹³C NMR shifts with computed values (e.g., B3LYP/6-31G* level) to validate proposed conformers .
- 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm through-space interactions (e.g., NOE between piperazinyl and indole protons) .
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC. Sulfonyl groups may hydrolyze at pH > 8, necessitating formulation adjustments .
- Light Sensitivity: Expose to UV-Vis light (300–500 nm) and track photodegradation products using LC-MS. Protective measures (e.g., amber vials) are recommended .
- Plasma Stability: Assess half-life in human plasma with protein precipitation followed by LC-MS/MS quantification .
Q. How does this compound compare to analogs in targeting serotonin receptors?
Methodological Answer: Perform comparative studies using:
- Binding Affinity: Radioligand assays (³H-LSD for 5-HT₂A) with analogs like 4-(Piperazin-1-yl)-1H-indazole hydrochloride. Data table:
| Compound | 5-HT₂A Ki (nM) | Selectivity (vs. 5-HT₁A) |
|---|---|---|
| Target Compound | 12.3 ± 1.2 | 15-fold |
| 4-(Piperazinyl)-1H-indazole | 8.7 ± 0.9 | 22-fold |
| Reference (Ketanserin) | 0.5 ± 0.1 | >100-fold |
- Functional Assays: Measure cAMP accumulation or β-arrestin recruitment to assess biased signaling .
Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to identify binding poses. Key interactions include hydrogen bonds with piperazinyl N-atoms .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
- Metabolite Prediction: Software like MetaSite identifies likely oxidation sites (e.g., indole C-3 position) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Source Verification: Confirm compound purity (≥95% by HPLC) and storage conditions (e.g., desiccated at −20°C) to rule out degradation .
- Assay Standardization: Replicate experiments using identical cell lines (e.g., ATCC-certified HEK293) and assay protocols (e.g., PrestoBlue for viability) .
- Off-Target Screening: Profile against 50+ kinases/phosphatases to identify confounding targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
